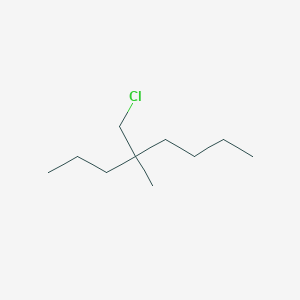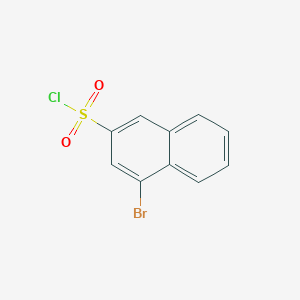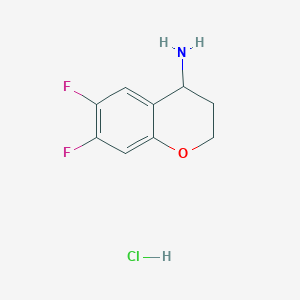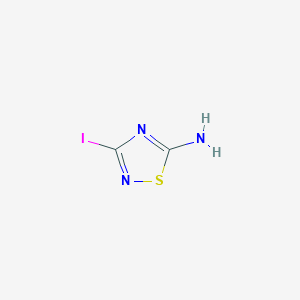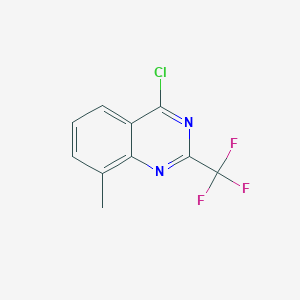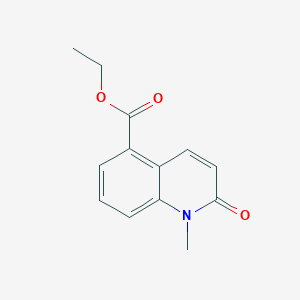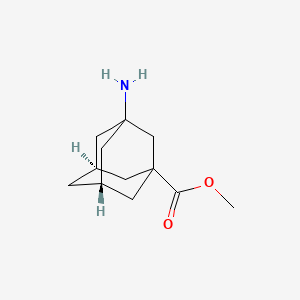
methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: The adamantane is functionalized to introduce the amino and carboxylate groups. This can be achieved through a series of reactions, including nitration, reduction, and esterification.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitrosoadamantane, adamantane alcohol, and various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use in drug development, particularly for its antiviral and neuroprotective properties.
Materials Science: The rigid structure of adamantane derivatives makes them useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Wirkmechanismus
The mechanism of action of methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting viral replication or protecting neurons from oxidative stress. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: Another adamantane derivative known for its antiviral properties.
Memantine: Used in the treatment of neurodegenerative diseases like Alzheimer’s.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate is unique due to its specific functional groups and the potential for diverse applications. Its methyl ester group differentiates it from other similar compounds, providing distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
methyl (5S,7R)-3-aminoadamantane-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7,13H2,1H3/t8-,9+,11?,12? |
InChI-Schlüssel |
YCDFPJJVFUVJJF-LRSDLPTKSA-N |
Isomerische SMILES |
COC(=O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)N |
Kanonische SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)

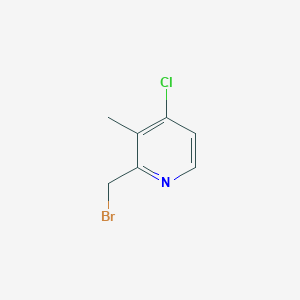

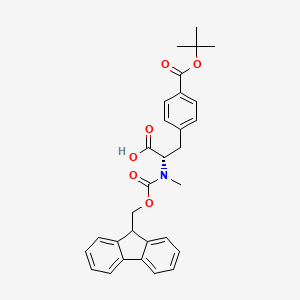
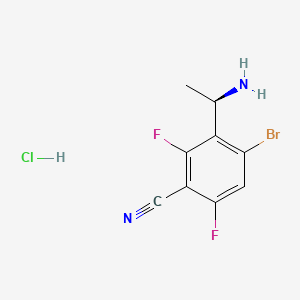
![3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13652937.png)

